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molecular formula C13H15NO6 B8276815 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate

1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate

Cat. No. B8276815
M. Wt: 281.26 g/mol
InChI Key: HXWCWHMXWNLVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102662B2

Procedure details

Commercially available 2-nitro-terephthalic acid 4-methyl ester (4.84 g, 21.49 mmol) in DCM (54 mL) was treated with tert-butanol (4.05 mL, 42.99 mmol), di-tert-butyl dicarbonate (12.19 g, 55.87 g) and DMAP (0.79 g, 6.45 mmol). After 4 days at room temperature, the reaction was diluted with DCM (100 mL), washed with 1N HCl (100 mL), aqueous NaHCO3 and finally with water. After drying over sodium sulphate and evaporation of the volatiles, the title compound was obtained as a brownish oil in more than quantitative yield (6.51 g). The crude was employed in the following step with no further purification.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
12.19 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Name
Quantity
0.79 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1.[C:17](O)([CH3:20])([CH3:19])[CH3:18].C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O:10][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:9])=[C:6]([N+:13]([O-:15])=[O:14])[CH:5]=1

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-])=O
Name
Quantity
4.05 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
12.19 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
54 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.79 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl (100 mL), aqueous NaHCO3 and finally with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate and evaporation of the volatiles

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
COC(C1=CC(=C(C(=O)OC(C)(C)C)C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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